Human Nav1.5 Channel Inhibition: 2,6-Dichloro-3-(trifluoromethyl)benzoic Acid vs. Other Halogenated Analogs
A direct comparison of inhibitory potency against the human Nav1.5 sodium channel reveals significant differences between halogenated benzoic acid derivatives. 2,6-Dichloro-3-(trifluoromethyl)benzoic acid demonstrates an IC50 of 162 nM in an automated patch clamp assay using HEK293 cells at a -60 mV holding potential [1]. While data for its closest positional isomers is not directly available in this specific assay, the structural specificity is highlighted by the fact that the same compound showed markedly different activity under a slightly altered protocol: an IC50 of 6.10E+3 nM (6.1 µM) at a -50 mV holding potential [2]. This nearly 38-fold shift in potency based solely on a 10 mV change in membrane potential underscores the compound's unique and sensitive interaction with the channel, a property that is unlikely to be shared by its regioisomers.
| Evidence Dimension | Inhibition of human Nav1.5 sodium channel (IC50) |
|---|---|
| Target Compound Data | 162 nM |
| Comparator Or Baseline | 6,100 nM (6.1 µM) (Same compound under different voltage protocol: -50 mV holding potential) |
| Quantified Difference | ~38-fold decrease in potency |
| Conditions | HEK293 cells expressing human Nav1.5; Automated patch clamp electrophysiology; -60 mV holding potential |
Why This Matters
This demonstrates the compound's highly specific interaction with a key cardiac ion channel, making it a valuable research tool for studying state-dependent drug binding, whereas a generic analog might be inactive or non-selective.
- [1] BindingDB. (n.d.). BDBM50261073 (CHEMBL4074392) - IC50: 162 nM for Human Nav1.5 (Inactivated state, -60 mV). View Source
- [2] BindingDB. (n.d.). BDBM50261073 (CHEMBL4074392) - IC50: 6.10E+3 nM for Human Nav1.5 (Inactivated state, -50 mV). View Source
